methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate
Overview
Description
Methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a nitrobenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-pyrimidinylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acid derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as acetolactate synthase, leading to the disruption of essential metabolic pathways in target organisms .
Comparison with Similar Compounds
Similar Compounds
Sulfometuron-methyl: A sulfonylurea herbicide with a similar pyrimidine structure.
Methyl 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate: Another compound with comparable structural features.
Uniqueness
Methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzoate ester moiety, in particular, differentiates it from other similar compounds and contributes to its unique properties and applications.
Properties
IUPAC Name |
methyl 3-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c1-8-4-9(2)17-15(16-8)18-13(20)10-5-11(14(21)24-3)7-12(6-10)19(22)23/h4-7H,1-3H3,(H,16,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZTXXQRBGSYID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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